molecular formula C33H29FN6O3S2 B2419312 N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393783-18-1

N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2419312
CAS RN: 393783-18-1
M. Wt: 640.75
InChI Key: VBFQPRCBKPZXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H29FN6O3S2 and its molecular weight is 640.75. The purity is usually 95%.
BenchChem offers high-quality N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds containing moieties such as pyrazole, triazole, and fluorophenyl groups have been synthesized and assessed for their antimicrobial efficacy. For instance, a study on novel pyrazole and pyrazolyl benzo[d]oxazoles revealed certain derivatives exhibited promising antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans (Gadakh et al., 2010). This suggests that the compound could potentially be explored for antimicrobial properties.

Antitubercular and Anti-Inflammatory Applications

Research on derivatives of pyrazole and triazole has also shown potential in antitubercular and anti-inflammatory applications. A study involving the synthesis and characterization of benzo[d]oxazol-2-ylthio derivatives displayed increased potency in anti-tubercular screening, indicating the potential utility of these compounds in combating tuberculosis (Venugopal et al., 2020). Similarly, compounds with anti-inflammatory activity have been developed by incorporating pyrazole derivatives, suggesting their use in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Cancer Research

Fluorine-containing compounds, similar in structural aspects to the compound of interest, have been investigated for their anti-cancer activities. For example, novel fluoro substituted benzo[b]pyran derivatives showed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005). This highlights the potential of structurally related compounds in cancer research, suggesting a possible area of application for the compound .

properties

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN6O3S2/c34-25-15-13-24(14-16-25)28-18-27(29-12-7-17-44-29)38-40(28)32(42)22-45-33-37-36-30(39(33)20-23-8-3-1-4-9-23)19-35-31(41)21-43-26-10-5-2-6-11-26/h1-17,28H,18-22H2,(H,35,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFQPRCBKPZXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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